

Spectral Showdown: A Comparative Analysis of 2-Butanoylcyclohexan-1-one Tautomers

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Compound of Interest

Compound Name: 2-Butanoylcyclohexan-1-one

Cat. No.: B15278934

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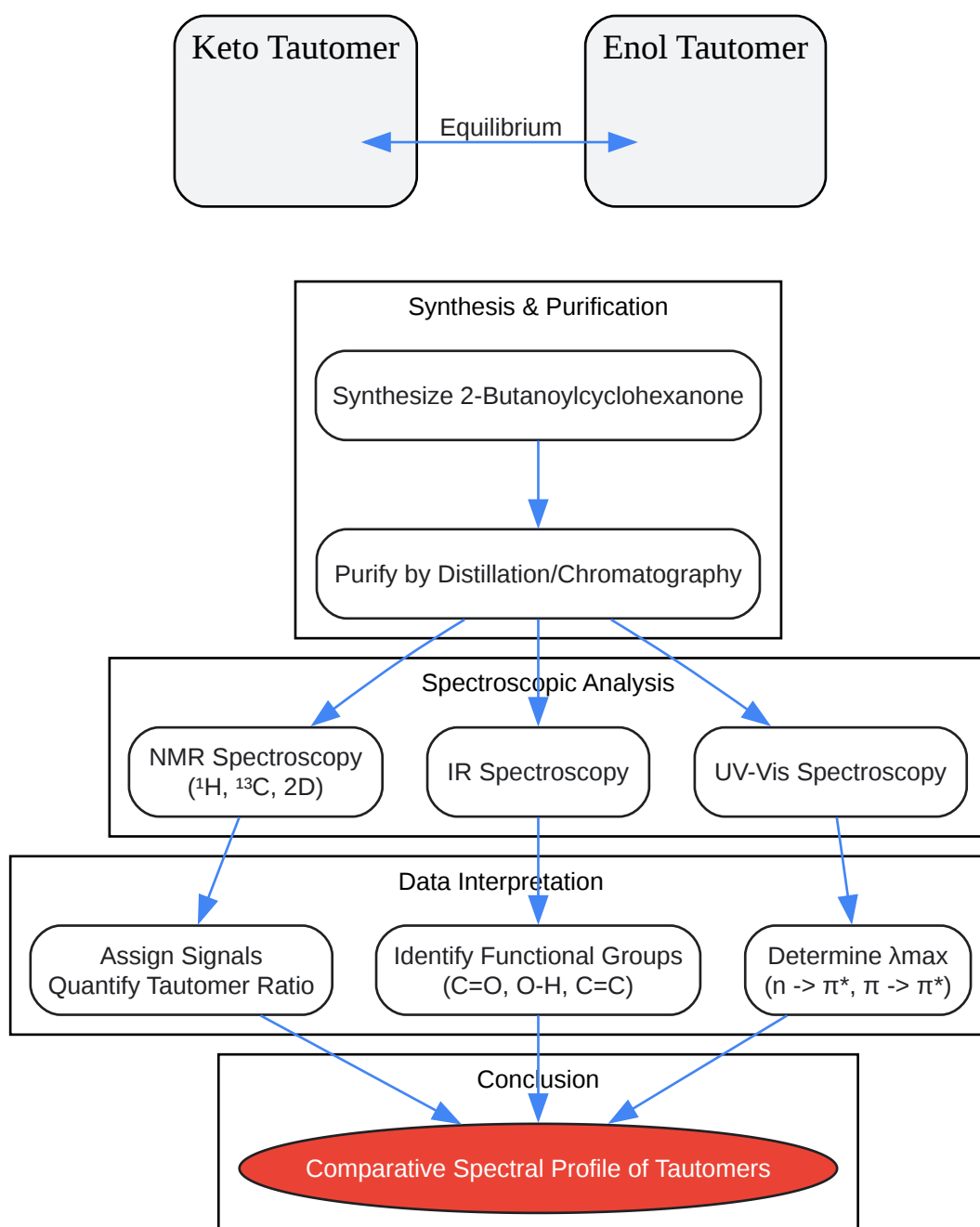
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral characteristics of the keto and enol tautomers of **2-butanoylcyclohexan-1-one**. This guide provides a detailed comparison of their spectroscopic signatures, supported by representative data and experimental protocols.

The dynamic equilibrium between the keto and enol forms of β -dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications in synthesis, reactivity, and biological activity. Understanding the distinct spectral properties of each tautomer is crucial for their identification, quantification, and manipulation. This guide presents a comparative analysis of the spectral data for the keto and enol tautomers of **2-butanoylcyclohexan-1-one**, a representative β -dicarbonyl compound.

While specific experimental data for **2-butanoylcyclohexan-1-one** is not readily available in the literature, the spectral characteristics are expected to be highly analogous to its close structural relative, 2-acetylcyclohexanone. The data presented herein is based on established spectral data for 2-acetylcyclohexanone and general principles of spectroscopy for β -dicarbonyl compounds. The primary difference, the substitution of a methyl group with an ethyl group, is anticipated to induce only minor shifts in the spectral data.

Tautomeric Equilibrium

2-Butanoylcyclohexan-1-one exists as a mixture of two principal tautomers: the diketo form and the intramolecularly hydrogen-bonded enol form. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.



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